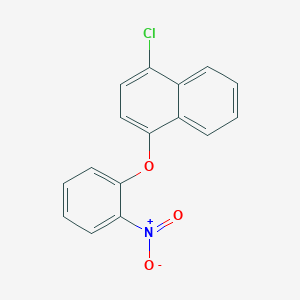

1-Chloro-4-(2-nitrophenoxy)naphthalene

Description

Contextualization within Diaryl Ether Chemistry and Naphthalene (B1677914) Derivatives

The presence of a naphthalene moiety further distinguishes this compound. Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block for a wide array of dyes, pharmaceuticals, and materials. elsevierpure.comnih.gov Its extended π-system influences the electronic properties of its derivatives, often leading to unique photophysical behaviors. nih.gov Naphthalene derivatives are key intermediates in organic synthesis, and their reactivity is well-established, allowing for the introduction of various functional groups. elsevierpure.commdpi.com

Academic Relevance of Halogenated and Nitrated Aryl Ethers

The academic and industrial importance of aryl ethers is significantly enhanced by the incorporation of halogen and nitro substituents. Halogenated aromatic compounds, or aryl halides, are critical precursors in a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. numberanalytics.comwikipedia.org The nature and position of the halogen atom can profoundly influence the reactivity of the aromatic ring and the biological activity of the resulting molecule. numberanalytics.com

Similarly, nitrated aromatic compounds are of great interest. The nitro group is a strong electron-withdrawing group, which can activate an aromatic ring towards nucleophilic aromatic substitution, a key reaction for the synthesis of diaryl ethers. nih.gov Furthermore, the nitro group is a versatile functional group that can be readily reduced to an amino group, providing a gateway to a vast array of other derivatives, including amides, sulfonamides, and diazonium salts, which are themselves valuable synthetic intermediates. The presence of both a chloro and a nitro group on the phenoxy ring of 1-Chloro-4-(2-nitrophenoxy)naphthalene suggests a rich and varied reactivity profile.

Structural Basis for Investigating this compound

The specific substitution pattern of this compound provides a compelling basis for detailed investigation. The molecule can be dissected into three key components: the 1-chloro-4-naphthoxy unit, the 2-nitrophenyl group, and the central ether linkage. The location of the chloro substituent on the naphthalene ring and the nitro group on the phenyl ring ortho to the ether linkage are expected to exert significant steric and electronic effects.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, a significant amount can be inferred from the well-established chemistry of its constituent parts and related analogues.

Plausible Synthetic Approaches

The synthesis of diaryl ethers is a well-developed field of organic chemistry, with several reliable methods applicable to the construction of this compound. The most probable synthetic routes would involve the formation of the central ether bond through either a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution reaction.

Ullmann Condensation:

The Ullmann condensation is a classic method for forming C-O bonds between an aryl halide and a phenol (B47542) in the presence of a copper catalyst. In the context of synthesizing the target molecule, this could involve the reaction of 1-chloro-4-naphthol with 1-chloro-2-nitrobenzene (B146284) or, alternatively, the reaction of 4-chloro-1-iodonaphthalene with 2-nitrophenol (B165410). The latter is often more favorable as aryl iodides are typically more reactive in Ullmann couplings. Modern iterations of the Ullmann reaction often employ soluble copper(I) salts with ligands such as diamines or diols, and can proceed under milder conditions than the traditional high-temperature protocols. organic-chemistry.org

A plausible reaction scheme is as follows:

Reaction of 4-chloro-1-naphthol (B146336) with 1-bromo-2-nitrobenzene (B46134) in the presence of a copper catalyst and a base.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is another powerful strategy for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. nih.gov In the case of this compound, the 2-nitrophenyl ring is activated towards nucleophilic attack. Therefore, the reaction of a salt of 4-chloro-1-naphthol (a nucleophile) with 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene could be a viable synthetic route. The fluorine leaving group is generally the most reactive in SNAr reactions.

A representative SNAr reaction would be:

Reaction of the sodium salt of 4-chloro-1-naphthol with 1-fluoro-2-nitrobenzene.

Expected Structural and Spectroscopic Properties

The structural and spectroscopic properties of this compound can be predicted based on the characteristics of its functional groups and related compounds.

Structural Features:

Spectroscopic Data:

The spectroscopic signature of this compound would be characterized by the following:

1H NMR: The proton NMR spectrum would be complex, with distinct signals for the protons on the naphthalene and phenyl rings. The chemical shifts would be influenced by the anisotropic effects of the aromatic rings and the electronic effects of the chloro and nitro substituents.

13C NMR: The carbon NMR spectrum would show the expected number of signals for the different carbon environments in the naphthalene and phenyl rings. The carbons attached to the chloro, nitro, and oxygen atoms would have characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, and the N-O bonds of the nitro group (typically strong absorptions around 1520 and 1340 cm-1). Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns would likely involve cleavage of the ether bond.

The following table presents representative data for closely related compounds to illustrate the expected ranges for certain properties.

| Property | 1-Chloro-4-nitronaphthalene | 1-(4-Chloro-2-nitrophenoxy)naphthalene |

| Molecular Formula | C10H6ClNO2 | C16H10ClNO3 |

| Molecular Weight | 207.61 g/mol | 299.71 g/mol |

| Appearance | - | - |

| Melting Point | - | - |

This table provides comparative data for related compounds and is not the experimental data for this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2-nitrophenoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-9-10-15(12-6-2-1-5-11(12)13)21-16-8-4-3-7-14(16)18(19)20/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDANAOZSQLHTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity Studies

Reactivity Profiles of Halogenated Naphthalenes

The 1-chloronaphthalene (B1664548) moiety of the molecule possesses its own distinct reactivity, primarily centered on the carbon-chlorine bond and the aromatic ring system.

The chlorine atom at the 1-position of the naphthalene (B1677914) ring can be replaced through various substitution reactions. While SNAr reactions at this position are generally difficult without strong activation, other transition-metal-catalyzed cross-coupling reactions can be employed. Naphthalene itself can be directly chlorinated to produce a mixture of 1-chloronaphthalene and 2-chloronaphthalene. wikipedia.org The reactivity of this C-Cl bond is a key site for further molecular elaboration.

The naphthalene ring system is susceptible to both reduction and oxidation reactions, although conditions can be harsh. Catalytic hydrogenation can reduce the naphthalene core, often leading to Tetralin (1,2,3,4-tetrahydronaphthalene) derivatives. researchgate.net Chemical reduction, for instance using alkali metals in liquid ammonia (B1221849) (a Birch-type reduction), can also be employed, leading to dihydro- or tetrahydronaphthalene products. researchgate.net

Oxidation of the naphthalene moiety can lead to a variety of products, depending on the oxidant and reaction conditions. researchgate.net Strong oxidation can cleave the aromatic rings to form phthalic anhydride (B1165640) derivatives. researchgate.net Milder, selective oxidation can be achieved using specific reagents or biocatalytic methods, potentially leading to naphthoquinones or hydroxylated products. researchgate.netrsc.orgnih.gov The presence of substituents on the ring system influences the regioselectivity of these oxidation reactions. rsc.orgresearchgate.net

Chemical Transformations Involving the Nitrophenoxy Group

The nitrophenoxy portion of the molecule offers a versatile handle for chemical modification, with the nitro group being the most reactive site. The reduction of aromatic nitro groups is a fundamental and reliable transformation in organic synthesis. acs.org This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating and basic amino group (-NH₂), dramatically altering the electronic properties of the aromatic ring. masterorganicchemistry.com

A wide array of reagents can accomplish this transformation, offering varying degrees of chemoselectivity. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a highly efficient method. masterorganicchemistry.comcommonorganicchemistry.com Raney Nickel is sometimes preferred if dehalogenation of the chloro-substituent is a concern. commonorganicchemistry.com

Metal/Acid Reduction: Easily oxidized metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like HCl are classic and effective reagents for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst.

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The resulting amino group can then undergo a vast range of subsequent reactions, including diazotization, acylation, and alkylation, making the nitrophenoxy group a gateway to diverse structural analogues.

Photochemical Cleavage Mechanisms of Nitrophenyl Ethers

The 2-nitrophenyl ether linkage is known for its photolabile nature, a characteristic leveraged in various applications for controlled release. The cleavage mechanism for o-nitrobenzyl and related nitrophenyl ether derivatives has been a subject of detailed study. nih.govupenn.edusemanticscholar.org Upon irradiation with UV light, typically around 365 nm, the molecule undergoes an intramolecular rearrangement. upenn.edu

The generally accepted mechanism, often likened to a Norrish Type II reaction, involves the following key steps:

Photoexcitation : The process begins with the absorption of a photon, which excites the nitro group. wikipedia.org

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic position (or an analogous position) of the ether linkage, leading to the formation of a diradical excited state. wikipedia.org

Intermediate Formation : This is followed by the formation of a transient intermediate known as an aci-nitro species, which has a characteristic absorption at approximately 400 nm. acs.org

Cyclization and Rearrangement : The aci-nitro intermediate can cyclize to form a dihydrobenzisoxazolol derivative. acs.org Subsequent rearrangement leads to a hemiacetal intermediate. nih.govacs.org

Product Release : The breakdown of the hemiacetal is often the rate-limiting step, leading to the release of the protected group (in this case, the naphthol derivative) and the formation of a 2-nitrosobenzaldehyde or related ketone byproduct. nih.govacs.org

Studies on various 1-(2-nitrophenyl)ethyl ethers have confirmed through time-resolved FTIR and UV-vis spectroscopy that the decomposition of a long-lived hemiacetal intermediate dictates the rate of product release. nih.govacs.org Research by Il'ichev, Schwörer, and Wirz identified both the aci-nitro tautomers and the subsequent cyclic and hemiacetal intermediates, clarifying the reaction pathway and showing that the hemiacetals can limit the release rate depending on the pH. acs.org

| Intermediate | Description | Key Characteristics | Reference |

|---|---|---|---|

| Aci-nitro Tautomer | Primary transient species formed after intramolecular hydrogen abstraction. | Characterized by a strong absorption band around 400 nm. | acs.org |

| Dihydrobenzisoxazolol | Cyclic intermediate formed from the decay of the aci-nitro tautomer. | Precedes the formation of the hemiacetal. | acs.org |

| Hemiacetal | Long-lived intermediate whose decomposition is often the rate-limiting step for product release. | Its breakdown yields the final cleavage products. | acs.orgnih.govacs.org |

Role of the Nitro Group in Intramolecular and Intermolecular Reactions

The nitro group (—NO₂) is a powerful electron-withdrawing group that profoundly influences the chemical reactivity of the aromatic ring to which it is attached. numberanalytics.comnumberanalytics.com Its presence in 1-Chloro-4-(2-nitrophenoxy)naphthalene governs several aspects of the molecule's reactivity.

Intramolecular Reactions: The ortho-position of the nitro group relative to the ether linkage is critical for the photochemical cleavage described previously. In other contexts, the nitro group can participate in different intramolecular reactions. For instance, studies on 2-nitrophenyl phenyl ether have shown that gas-phase electrophilic cyclization can be initiated by the protonation of the nitro group, leading to the formation of heterocyclic intermediates like phenoxazine. nih.govacs.org This highlights the nitro group's ability to act as an internal electrophile under specific conditions.

Intermolecular Reactions: In intermolecular reactions, the nitro group's strong electron-withdrawing nature deactivates the phenoxy ring towards electrophilic aromatic substitution. numberanalytics.com Any electrophilic attack is directed primarily to the meta position relative to the nitro group. Conversely, this deactivation makes the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a leaving group on the ring, with the nitro group stabilizing the negatively charged Meisenheimer complex intermediate. numberanalytics.com

Furthermore, the nitro group itself can be a site for chemical transformation. It can be reduced to various other nitrogen-containing functional groups, such as amines (—NH₂), hydroxylamines (—NHOH), or nitroso (—NO) groups, depending on the reducing agent and reaction conditions. numberanalytics.commasterorganicchemistry.com The reduction to an amino group is particularly significant as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, fundamentally altering the molecule's reactivity in subsequent reactions. masterorganicchemistry.com

Regioselectivity and Stereocontrol in Synthetic Pathways

The synthesis of this compound and its subsequent reactions are governed by the directing effects of its substituents, which determine the regioselectivity of chemical transformations.

Steric and Electronic Effects on Reaction Kinetics and Outcomes

The outcome of synthetic pathways involving this compound is a delicate balance between the steric and electronic properties of its constituent parts.

Electronic Effects: The electronic landscape of the molecule is complex. On the phenoxy ring, the nitro group is a strong deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. The chloro group is also deactivating via induction but is ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance. The ether oxygen is an activating, ortho-, para-directing group. The interplay of these effects dictates the position of any further substitution on this ring. For electrophilic attack, the positions meta to the nitro group are favored, but the directing influence of the chloro and ether groups must also be considered.

Steric Effects: Steric hindrance plays a crucial role in determining reaction outcomes. The bulky naphthalene group attached via the ether linkage can hinder access to the ortho position of the phenoxy ring. This steric crowding can influence the rate of reactions and may favor substitution at less hindered positions. Similarly, the chlorine atom adds to the steric bulk around the nitro- and phenoxy-substituted ring. In reactions where different conformers are possible, steric interactions can favor the formation of one stereoisomer over another, although for this largely planar molecule, stereocontrol is less of a concern than regioselectivity. The combination of steric and electronic effects is critical in predicting reaction kinetics and the distribution of products. nih.govresearchgate.net

| Substituent | Ring System | Electronic Effect | Directing Influence (for Electrophilic Substitution) |

|---|---|---|---|

| Nitro (-NO₂) | Phenoxy | Strongly electron-withdrawing (deactivating) | Meta |

| Chloro (-Cl) | Phenoxy | Electron-withdrawing (deactivating) | Ortho, Para |

| Naphthoxy (-O-Nap) | Phenoxy | Electron-donating (activating) | Ortho, Para |

| 2-Nitrophenoxy | Naphthalene | Electron-withdrawing (deactivating) | Directs to other ring |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for 1-Chloro-4-(2-nitrophenoxy)naphthalene is currently available in the public domain.

Specific ¹³C NMR and two-dimensional NMR data for this compound have not been reported in the searched scientific literature.

Mass Spectrometry (MS)

While the theoretical exact mass is known to be 299.0349209 Da, no experimental HRMS data has been found to confirm this.

There is no available GC-MS data detailing the purity or fragmentation pattern of this compound.

Vibrational Spectroscopy

No specific infrared (IR) or Raman spectroscopy data for this compound is available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

Key expected vibrational modes include the strong asymmetric and symmetric stretching of the nitro group (NO₂), which are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The aromatic C-H stretching vibrations from both the naphthalene (B1677914) and benzene (B151609) rings would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp peaks between 1400 cm⁻¹ and 1600 cm⁻¹. The aryl ether linkage (C-O-C) should show characteristic asymmetric stretching bands in the 1200-1270 cm⁻¹ region. Finally, the C-Cl bond on the naphthalene ring is anticipated to have a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1270 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further insight into the molecular structure. For this compound, the Raman spectrum would be dominated by vibrations of the aromatic rings.

Strong Raman scattering is characteristic of the C=C stretching modes in aromatic systems, with prominent peaks typically appearing around 1380 cm⁻¹ and 1570-1600 cm⁻¹. researchgate.net These features arise from the collective vibrations of the carbon atoms within the naphthalene and benzene rings. Vibrations involving the substituents, such as the nitro group and the chloro group, would also produce characteristic, albeit potentially weaker, signals that can aid in the complete structural elucidation of the molecule. For instance, the symmetric stretch of the nitro group is also Raman active. Data for naphthalene shows characteristic Raman peaks at approximately 1577 cm⁻¹, 1382 cm⁻¹, and 764 cm⁻¹, which correspond to ring stretching and breathing modes. researchgate.netchemicalbook.com

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring C=C Stretching | 1570 - 1600 |

| Aromatic Ring Breathing/Stretching | ~1380 |

| Nitro (NO₂) Symmetric Stretching | 1300 - 1370 |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining transitions between different electronic energy levels, typically induced by the absorption of ultraviolet (UV) or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is instrumental in characterizing the conjugated π-electron systems present in aromatic molecules like this compound. The absorption of UV or visible light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

Femtosecond Fluorescence and Transient Absorption Spectroscopy (e.g., in related Naphthalene Diimides)

While specific data for this compound is not available, the photophysical dynamics of related aromatic structures, such as Naphthalene Diimides (NDIs), have been extensively studied using advanced ultrafast spectroscopic techniques. These methods, including femtosecond fluorescence and transient absorption spectroscopy, provide critical insights into the fate of molecules after they absorb light, tracking processes that occur on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales.

Studies on NDI derivatives reveal complex excited-state dynamics. Upon photoexcitation, these molecules can undergo several competing processes. Femtosecond transient absorption spectroscopy allows for the direct observation of the electronically excited singlet state and its subsequent decay pathways. In many NDIs, this initial singlet state is very short-lived, decaying within picoseconds. This rapid decay is often attributed to the formation of other states, such as charge-transfer (CT) states, where an electron is transferred from one part of the molecule to another. The presence of both electron-donating (phenoxy) and electron-withdrawing (nitro, chloro) groups in this compound makes the formation of such intramolecular CT states plausible.

Furthermore, these ultrafast techniques can track the process of intersystem crossing, where the molecule transitions from a singlet excited state to a longer-lived triplet state. Nanosecond flash photolysis experiments on NDIs have confirmed the formation of triplet states, which can have lifetimes extending from hundreds of nanoseconds to microseconds. Investigating this compound with these advanced methods would likely reveal a rich photochemistry governed by rapid relaxation from its initial excited state into charge-transfer or triplet states, processes that are fundamental to applications in organic electronics and photochemistry. researchgate.net

Due to a lack of specific research data on the computational and theoretical modeling of "this compound," a detailed article that strictly adheres to the requested scientific outline cannot be generated at this time. Extensive searches for scholarly articles and databases yielded no specific studies on the quantum chemical calculations, mechanistic pathway elucidation, or molecular modeling of this particular compound.

The available scientific literature focuses on related but structurally distinct molecules. While general principles of computational chemistry, such as Density Functional Theory (DFT) and ab initio methods, are widely applied to understand the electronic structure and reactivity of various organic compounds, specific findings for "this compound" are not present in the accessible research. Similarly, no data could be found regarding transition state analysis, regioselectivity prediction, or molecular simulations directly involving this compound.

Consequently, the creation of an informative and scientifically accurate article with the required data tables and detailed research findings as per the user's instructions is not feasible.

Computational Chemistry and Theoretical Modeling

Molecular Modeling and Simulation

Conformational Analysis and Dihedral Angle Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. For a flexible molecule like 1-Chloro-4-(2-nitrophenoxy)naphthalene, which contains rotatable bonds, conformational analysis is performed to identify the most stable energetic states. The key rotational barriers are around the ether linkage, defined by two primary dihedral angles: C4-O-C1'-C2' and C4-O-C1'-C6' (connecting the naphthalene (B1677914) ring to the phenoxy ring) and O-C2'-N-O (related to the nitro group orientation).

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are used to construct a potential energy surface by systematically rotating these bonds. The resulting analysis reveals the global minimum energy conformation, representing the most probable structure of the molecule, as well as other local minima (stable conformers) and the energy barriers for interconversion between them.

In conjugated systems, the dihedral angles are crucial for determining the extent of orbital overlap. ufms.br For this compound, a more planar conformation (dihedral angles approaching 0° or 180°) would facilitate greater π-orbital overlap between the naphthalene and nitrophenoxy rings, influencing its electronic properties. ufms.br However, steric hindrance between the naphthalene ring and the nitro group likely forces a non-planar, twisted conformation as the most stable arrangement.

| Dihedral Angle (C4-O-C1'-C2') | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 15.2 | Eclipsed (High Steric Strain) |

| 30° | 8.5 | Twisted |

| 60° | 2.1 | Gauche |

| 90° | 0.0 | Orthogonal (Global Minimum) |

| 120° | 2.3 | Gauche |

| 150° | 8.8 | Twisted |

| 180° | 14.5 | Eclipsed (High Steric Strain) |

This table is illustrative and represents typical energy profiles for sterically hindered diaryl ethers.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map is color-coded to indicate different regions of charge: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the ESP map would highlight several key features:

Negative Potential (Red): The highest electron density would be concentrated on the oxygen atoms of the nitro group, making them strong electron-withdrawing centers and potential sites for interaction with electrophiles or hydrogen bond donors. The ether oxygen would also exhibit a region of negative potential.

Positive Potential (Blue): Regions of positive potential would likely be located on the hydrogen atoms of the aromatic rings and near the carbon atom attached to the electron-withdrawing nitro group.

Intermediate Potential (Green/Yellow): The aromatic rings of the naphthalene and benzene (B151609) moieties would generally show intermediate potential, though influenced by the attached substituents.

The ESP map provides a visual representation of how the molecule will interact with other polar molecules and charged species, offering insights into its intermolecular interactions and reactivity. For instance, the distinct positive and negative regions suggest the potential for strong dipole-dipole interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. cmu.ac.th These models are built upon the principle that the variations in the activity/property of a series of compounds are dependent on the variations in their molecular structures.

The development of a QSAR/QSPR model for a series of compounds including this compound would involve calculating a wide range of molecular descriptors for each molecule and then using statistical methods, such as multiple linear regression, to build a mathematical equation that relates these descriptors to the observed activity or property. researchgate.net

Derivation of Molecular Descriptors Relevant to Reactivity and Chemical Behavior

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, descriptors relevant to its reactivity and chemical behavior can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater ability to donate electrons in a reaction. nih.gov The presence of the nitro group is expected to significantly lower the LUMO energy of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Molecular Connectivity Indices (e.g., Chi indices): These indices reflect the degree of branching and connectivity within the molecule. nih.gov

Wiener Index: This descriptor is calculated from the distances between all pairs of atoms in the molecular graph and relates to molecular volume and surface area.

Physicochemical Descriptors: These relate to the bulk properties of the compound.

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity, which is critical for its transport properties and interaction with biological membranes. cmu.ac.thnih.gov

Molar Refractivity (MR): This descriptor is related to the molecular volume and polarizability.

The following table provides hypothetical calculated values for key molecular descriptors for this compound, which would be used in a QSAR/QSPR analysis.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance |

| Electronic | HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability | |

| HOMO-LUMO Gap | 4.3 eV | Chemical reactivity and stability | |

| Dipole Moment | 4.5 D | Molecular polarity | |

| Topological | First-Order Molecular Connectivity Index (¹χ) | 8.9 | Molecular size and branching |

| Physicochemical | LogP | 4.8 | Lipophilicity |

| Molar Refractivity (MR) | 85. cm³/mol | Molecular volume and polarizability |

These values are illustrative and represent typical ranges for a molecule of this size and composition.

Applications in Advanced Materials Science and Chemical Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

1-Chloro-4-(2-nitrophenoxy)naphthalene is a versatile synthetic intermediate, a foundational molecule used for constructing more complex organic structures. The chemical reactivity of its constituent parts—the naphthalene (B1677914) ring, the nitro group, the ether linkage, and the chlorine atom—provides multiple pathways for chemical transformation.

The nitro group, for instance, can be readily reduced to an amino group, a key functional group in the synthesis of dyes, pharmaceuticals, and polymers. This transformation opens the door to a wide array of subsequent reactions, such as diazotization and amide bond formation. The chlorine atom on the naphthalene ring can be replaced through various nucleophilic substitution reactions, allowing for the introduction of different functional groups and the extension of the molecular framework. These characteristics position the compound as a valuable precursor in multi-step syntheses aimed at producing intricate molecular targets.

Contributions to Optical and Electronic Materials Development

Naphthalene-based compounds are integral to the development of materials with tailored optical and electronic properties, owing to their rigid, planar structure and extensive π-electron system.

Naphthalene derivatives are widely regarded as excellent building blocks for organic optoelectronic materials. nih.gov Their inherent properties, such as high quantum yields, photostability, and electroactivity, make them suitable for a range of applications. nih.gov The introduction of a naphthalene unit into molecular designs can effectively shift the emission colors of laser dyes without compromising their optical performance. rsc.org Researchers have successfully designed and synthesized series of naphthalene derivatives for use in organic field-effect transistors (OFETs), achieving high charge carrier mobility. rsc.org The ability to tune the optoelectronic properties of naphthalene-diimide (NDI) derivatives through core substitution makes them highly promising candidates for functional materials. thieme-connect.de

| Property | Description | Application Benefit |

|---|---|---|

| Rigid Planar Structure | The fused aromatic rings create a flat, inflexible backbone. | Facilitates π–π stacking and efficient charge transport. |

| High Photostability | Resistant to degradation upon exposure to light. nih.gov | Increases the operational lifetime of electronic devices. |

| Strong Fluorescence | Emit light efficiently upon excitation. nih.gov | Essential for use in Organic Light-Emitting Diodes (OLEDs) and sensors. |

| Tunable Electronics | Optical and redox properties can be modified by adding substituents. thieme-connect.de | Allows for the precise design of materials for specific functions. |

Naphthalene diimides (NDIs), a prominent class of naphthalene derivatives, have been extensively explored for their use in conducting thin films and molecular sensors. researchgate.netacs.org NDIs are an electron-deficient class of aromatic compounds that tend to form n-type semiconductor materials, a crucial component in many electronic devices. researchgate.netacs.org Their ability to self-organize into ordered structures is advantageous for creating molecular wires and other conductive assemblies. researchgate.net

Core-substituted NDIs have been identified as one of the few classes of air-stable n-type semiconductors capable of generating high-performance organic thin-film transistors (OTFTs). mdpi.com Furthermore, NDI-based materials are being developed for organic electrochemical transistors (OECTs), which have significant potential in biosensing applications for detecting ions and enzymes. rsc.org The versatility of NDIs extends to their use in supramolecular chemistry, where they can form gels capable of sensing aromatic systems. acs.org

Advanced Building Blocks for Functional Molecules and Specialty Syntheses

The title compound, this compound, serves as an advanced building block for creating functional molecules with specific, high-value applications. echemi.com The term "functional molecules" refers to compounds designed to perform a specific task, such as absorbing or emitting light of a particular wavelength, conducting electricity, or binding to a specific biological target.

The combination of different reactive sites within a single molecule allows for versatile synthetic routes to a wide range of functional derivatives. gatech.edu For example, derivatives of naphthalene diimide are being developed for use in organic photovoltaics (OPVs), photodiodes, and other functional devices. gatech.edu Soluble small-molecule NDI derivatives have been utilized as novel electron transport layers to enhance the brightness and efficiency of polymer light-emitting diodes (PLEDs). surrey.ac.uk The strategic functionalization of the naphthalene core enables the creation of molecules with a broad spectrum of electronic and optical properties. gatech.edu

Use as Standard Substances for Analytical Instrument Calibration

In analytical chemistry, standard substances are compounds of high purity used to calibrate instruments and validate analytical methods. While specific documentation for this compound as a certified analytical standard is not prevalent, related nitroaromatic and chlorinated compounds are commonly used for this purpose. For instance, 1-Chloro-2-nitrobenzene (B146284) is commercially available as an analytical standard for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.com

The suitability of a compound as an analytical standard depends on its stability, purity, and well-characterized physical and spectral properties. Given its defined structure, compounds like this compound could potentially serve as reference standards in environmental analysis, quality control, or research laboratories for the identification and quantification of related naphthalene derivatives. nih.gov

Green Chemistry Principles in Compound Synthesis

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for diaryl ethers focuses on improving upon traditional methods like the Ullmann condensation, which historically required harsh conditions such as high temperatures (often over 210°C), polar aprotic solvents, and stoichiometric amounts of copper. wikipedia.orgthermofisher.com Modern green approaches aim to mitigate these drawbacks.

One significant advancement is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. acs.org For instance, the synthesis of diaryl ethers has been achieved in 5-10 minutes in high yields by coupling phenols with electron-deficient aryl halides under microwave irradiation, completely eliminating the need for a catalyst. acs.org This method aligns with green chemistry principles by significantly reducing energy consumption and simplifying the experimental procedure. The rapid heating provided by microwaves can accelerate the nucleophilic aromatic substitution (SNAr) reaction, making it a more efficient alternative to conventional heating. acs.org

Another green strategy involves the in-situ generation of reagents under safe conditions. For example, greener protocols for the halogenation of aromatic compounds, a key step in creating precursors for diaryl ether synthesis, have been developed using hydrogen peroxide and alkali metal halides in aqueous micellar media. scirp.org This avoids the use of hazardous elemental halogens and toxic organic solvents, replacing them with water, which is considered an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. scirp.org

These modern methodologies represent a shift towards processes that are not only more efficient but also inherently safer and more sustainable, reducing the generation of hazardous byproducts and the reliance on harsh, energy-intensive conditions. chemistryjournals.net

Catalytic Approaches for Enhanced Efficiency and Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce temperatures, and minimize waste by enabling reactions to proceed with high selectivity and atom economy. For the synthesis of diaryl ethers, both metal-based and metal-free catalytic systems have been developed to replace less efficient, stoichiometric reagents.

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-O bonds in diaryl ethers. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, allow for the coupling of aryl halides with phenols under much milder conditions than traditional Ullmann reactions. acs.orgnih.gov These reactions typically employ a palladium source and a specialized ligand.

Homogeneous Catalysis : Many palladium-catalyzed systems are homogeneous, meaning the catalyst is dissolved in the reaction medium. While highly efficient, a significant drawback is the difficulty of separating the catalyst from the product, which can lead to product contamination and loss of the expensive metal. researchgate.net

Heterogeneous Catalysis : To address the limitations of homogeneous systems, heterogeneous catalysts have been developed. Palladium on charcoal (Pd/C) is a classic and widely used heterogeneous catalyst where palladium is supported on activated carbon. mdpi.com This solid support provides a large surface area for the reaction and allows for the easy separation of the catalyst from the reaction mixture through simple filtration. mdpi.com The recovered catalyst can often be reused multiple times, making the process more economical and sustainable. mdpi.com Similarly, copper-based heterogeneous catalysts, such as copper supported on zeolites (CuI-USY) or metal-organic frameworks (MOFs), have been shown to be effective for Ullmann-type diaryl ether synthesis, offering the benefits of recyclability and ligand-free conditions. rsc.orgresearchgate.netresearchgate.net

The table below summarizes examples of metal-catalyzed diaryl ether synthesis.

Table 1: Examples of Metal-Catalyzed Diaryl Ether Synthesis| Catalyst System | Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuI/N,N-dimethylglycine | Aryl Iodide/Bromide | Phenol (B47542) | Cs₂CO₃ | Dioxane | 90 | High | organic-chemistry.org |

| Pd(OAc)₂ / Ligand | Aryl Bromide/Chloride | Primary Alcohol | NaOtBu | Toluene | 100 | High | organic-chemistry.org |

| Cu(PPh₃)₃Br | Electron-rich Aryl Bromide | Phenol | Cs₂CO₃ | NMP | 110 | 70-95 | umass.eduresearchgate.net |

Metal-Free and Low-Metal Catalysis for Aryl Ether Synthesis

To further align with green chemistry principles, significant research has focused on reducing or eliminating the reliance on transition metals, especially precious metals like palladium. This avoids issues of cost, toxicity, and potential contamination of the final product, which is particularly crucial in pharmaceutical synthesis.

Metal-Free Catalysis : A prominent metal-free approach for aryl ether synthesis involves the use of diaryliodonium salts. organic-chemistry.orgresearchgate.net These hypervalent iodine compounds act as powerful arylating agents, reacting with phenols under mild, often room-temperature, conditions to form diaryl ethers in high yields. organic-chemistry.org This method is advantageous as it avoids the need for expensive catalysts and tolerates a wide range of functional groups, including those sensitive to metal-catalyzed conditions. organic-chemistry.orgorganic-chemistry.org Reactions can often be performed in environmentally friendly solvents like water, further enhancing their green credentials. researchgate.netorganic-chemistry.org

Low-Metal Catalysis : An alternative strategy is the use of catalysts based on abundant and less toxic metals, such as iron. rsc.org Iron-catalyzed cross-coupling reactions have emerged as an attractive, economical, and environmentally friendly alternative to palladium-based systems. rsc.org While still an area of active development for C-O bond formation, these methods show promise for reducing the environmental footprint of cross-coupling chemistry.

The development of these catalytic systems provides a versatile toolkit for chemists to synthesize diaryl ethers with greater efficiency and sustainability. preprints.org

Solvent Selection and Optimization for Sustainability

Solvent choice is a critical factor in green chemistry, as solvents often constitute the largest mass component of a chemical reaction and contribute significantly to its environmental impact. rsc.org Traditional organic synthesis frequently relies on volatile, toxic, and non-renewable solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. chemistryjournals.net

The ideal green solvent is non-toxic, readily available, biodegradable, and recyclable.

Water : Water is often cited as a benchmark green solvent. mdpi.com It is non-flammable, non-toxic, and inexpensive. scirp.org For certain reactions, such as the metal-free O-arylation of phenols using diaryliodonium salts, water has been successfully employed as the reaction medium, offering both environmental benefits and, in some cases, enhanced reactivity. researchgate.netorganic-chemistry.orgrsc.org

Dioxane : While a petroleum-derived solvent, 1,4-dioxane (B91453) is frequently used in modern cross-coupling reactions, including palladium and copper-catalyzed diaryl ether syntheses. rsc.orgrsc.org Its higher boiling point (101°C) compared to other ethers like THF allows for reactions to be conducted at elevated temperatures. rochester.edu Although not perfectly "green," its effectiveness in enabling catalytic reactions at lower catalyst loadings can sometimes present a net environmental benefit over harsher, less efficient systems. rsc.org However, concerns about its persistence and potential toxicity mean that its use is often carefully considered and alternatives are sought. researchgate.net

Other Green Solvents : The field of green chemistry is continuously exploring novel, safer solvents. These include bio-derived solvents like Cyrene and γ-valerolactone (GVL), as well as ionic liquids and supercritical fluids, which offer unique properties that can be exploited for specific synthetic transformations. rsc.org

The table below highlights various solvents used in diaryl ether synthesis.

Table 2: Solvent Applications in Diaryl Ether Synthesis| Reaction Type | Solvent | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Free O-Arylation | Water | None (Diaryliodonium Salt) | Environmentally benign, mild conditions | researchgate.netorganic-chemistry.org |

| Ullmann-Type Coupling | Toluene | CuIPPh₃ | Non-polar medium, effective for specific substrates | arkat-usa.org |

| Pd-Catalyzed Coupling | 1,4-Dioxane | Palladium Complex | High-temperature capability, good for catalyst stability | rsc.org |

| Catalyst-Free SNAr | DMSO | None | High boiling point, accelerates reaction under microwave | acs.org |

Exploration of Solvent-Free Reaction Conditions

The most sustainable approach regarding solvents is to eliminate their use entirely. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and simplified purification procedures.

Microwave irradiation is a powerful tool for enabling solvent-free reactions. researchgate.net For the synthesis of diaryl ethers, phenols and aryl halides can be reacted using a solid base like potassium fluoride (B91410) on alumina (B75360) (KF/Alumina) under solvent-free conditions, with brief microwave heating used to drive less favorable reactions to completion. researchgate.net The products are often isolated by simple filtration, drastically reducing the waste associated with solvent extraction and purification. researchgate.net Another solvent-free technique is mechanochemistry, which uses mechanical force (e.g., in a ball mill) to initiate chemical reactions, avoiding the need for bulk solvents. rsc.org These approaches represent the frontier of green synthesis, minimizing the environmental impact to the greatest extent possible.

Energy Efficiency in Synthetic Protocols

The quest for energy efficiency in chemical synthesis is a cornerstone of green chemistry, aiming to reduce the environmental and economic costs associated with chemical production. In the context of synthesizing 1-Chloro-4-(2-nitrophenoxy)naphthalene, this translates to developing methods that minimize the use of heating and cooling, operate at ambient pressure, and shorten reaction times.

Development of Room Temperature and Non-Reflux Conditions

The ideal synthetic pathway from an energy efficiency standpoint is one that can proceed to completion at ambient temperature, thereby eliminating the need for external heating or cooling. While the direct synthesis of this compound at room temperature is not yet widely documented in publicly available literature, significant progress has been made in analogous diaryl ether syntheses, providing a roadmap for future development.

The classical Ullmann condensation, which typically involves the copper-catalyzed reaction of a phenol with an aryl halide, has traditionally required temperatures upwards of 150-200 °C. However, modern modifications of this reaction have shown promise in lowering these demanding temperature requirements. The use of highly active copper catalysts, often in conjunction with specific ligands, can facilitate the reaction at or near room temperature. For the synthesis of this compound, this would involve the reaction of 1-chloro-4-naphthol with 1-chloro-2-nitrobenzene (B146284).

Table 1: Comparison of Traditional vs. Potentially Greener Synthesis Conditions

| Parameter | Traditional Ullmann Condensation | Potential Room Temperature Approach |

| Temperature | 150-200 °C (Reflux) | 25-40 °C (Room Temperature) |

| Pressure | Atmospheric | Atmospheric |

| Catalyst | Copper powder, Copper(I) salts | High-activity Cu(I)/ligand complexes |

| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine) | Greener solvents (e.g., Ethanol, Water) or solvent-free |

| Reaction Time | 12-24 hours | 2-8 hours |

| Energy Input | High | Low |

Note: The data for the "Potential Room Temperature Approach" is extrapolated from advancements in similar diaryl ether syntheses and represents a target for the green synthesis of this compound.

Strategies for Lowering Reaction Temperatures and Pressures

Several strategies are being explored to mitigate the high energy demands of diaryl ether synthesis, which are directly applicable to the production of this compound.

Catalyst and Ligand Development: The design of more efficient catalyst systems is paramount. For copper-catalyzed reactions, the use of ligands such as phenanthrolines, amino acids, and salicylamides can stabilize the copper catalyst and facilitate the crucial C-O bond formation at lower temperatures. The electronic properties of the starting materials, 1-chloro-4-naphthol and 1-chloro-2-nitrobenzene, will also influence the choice of catalyst and reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions while often reducing energy consumption compared to conventional heating. The targeted heating of the reaction mixture can lead to faster reaction rates at lower bulk temperatures and shorter reaction times. A hypothetical microwave-assisted synthesis of this compound could significantly reduce the reaction time from hours to minutes, thereby offering a substantial energy saving.

Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Reaction Time | 6-12 hours | 10-30 minutes |

| Temperature | 150 °C | 120 °C (set temperature) |

| Energy Efficiency | Lower | Higher |

| Product Yield | Moderate to Good | Potentially Higher |

| Process Control | Less Precise | More Precise |

This table presents a hypothetical scenario for the synthesis of this compound to illustrate the potential benefits of microwave-assisted synthesis based on general findings in organic synthesis.

Solvent Selection: The choice of solvent can also impact the energy requirements of a reaction. High-boiling point solvents, common in traditional Ullmann reactions, require significant energy input to reach and maintain reflux temperatures. The development of protocols that utilize lower-boiling point solvents or even solvent-free conditions would represent a major step forward in energy efficiency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-4-(2-nitrophenoxy)naphthalene with high purity?

- Methodology :

- Step 1 : Optimize nucleophilic aromatic substitution between 1-chloro-4-nitronaphthalene and 2-nitrophenol using polar aprotic solvents (e.g., DMF) under reflux.

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Step 3 : Characterize using -NMR and -NMR to confirm substitution patterns and GC-MS for purity (>98%) .

- Validation : Compare melting points and spectral data with literature to verify structural integrity .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Key Techniques :

- X-ray crystallography for definitive stereochemical assignment.

- FT-IR spectroscopy to identify nitro (1520–1350 cm) and aryl chloride (750–550 cm) functional groups.

- UV-Vis spectroscopy to study electronic transitions and - interactions in aromatic systems .

- Cyclic voltammetry to assess redox behavior, particularly nitro group reduction potentials .

Q. What are the critical parameters to consider when designing in vitro toxicity assays for halogenated aromatic compounds?

- Experimental Design :

- Exposure Routes : Prioritize inhalation or dermal exposure models based on the compound’s volatility (refer to ATSDR’s inclusion criteria for systemic effects) .

- Cell Lines : Use human bronchial epithelial cells (e.g., BEAS-2B) for respiratory toxicity or HepG2 for hepatic metabolism studies.

- Endpoints : Measure oxidative stress markers (e.g., glutathione depletion) and genotoxicity (Comet assay) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological data for halogenated naphthalene derivatives?

- Systematic Approach :

- Risk of Bias Assessment : Apply criteria from ATSDR’s Risk of Bias Questionnaire (e.g., randomization of doses, allocation concealment) to exclude low-confidence studies .

- Data Triangulation : Cross-validate in vivo results with in silico predictions (e.g., QSAR models for hepatotoxicity) and mechanistic studies (e.g., CYP450 inhibition assays) .

- Meta-Analysis : Pool data from studies meeting high/moderate confidence thresholds (Table C-6/C-7) to identify dose-response trends .

Q. What experimental designs are optimal for assessing the environmental persistence of chlorinated naphthalene derivatives?

- Environmental Fate Studies :

- Degradation Kinetics : Conduct photolysis experiments (UV light, = 254 nm) in aqueous media to measure half-life.

- Partitioning Behavior : Use OECD 117 shake-flask method to determine log and predict bioaccumulation potential .

- Soil Microcosms : Monitor aerobic/anaerobic degradation rates in spiked soil samples (LC-MS/MS quantification) .

Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound?

- Integrated Workflow :

- Step 1 : Generate metabolite predictions using software like GLORY or ADMET Predictor, focusing on nitro reduction and dechlorination pathways.

- Step 2 : Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).

- Step 3 : Map metabolites via high-resolution LC-HRMS and compare fragmentation patterns with spectral libraries .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the genotoxicity of nitroaromatic compounds?

- Resolution Strategy :

- Study Quality Review : Exclude studies with unverified exposure levels or inadequate controls (per ATSDR’s risk of bias framework) .

- Mechanistic Clarification : Differentiate direct DNA adduct formation (e.g., -postlabeling) vs. oxidative stress-mediated damage (8-OHdG measurement) .

- Species-Specific Sensitivity : Compare results across human, rodent, and bacterial models (Ames test vs. mammalian cell assays) to identify interspecies variability .

Literature Review Guidance

Q. What systematic review protocols are recommended for synthesizing evidence on chlorinated naphthalene toxicity?

- Protocol :

- Search Strategy : Use PubMed/TOXCENTER query strings combining MeSH terms (e.g., "naphthalenes/toxicity" AND "chlorine compounds") with publication date filters (2003–2022) .

- Inclusion Criteria : Prioritize peer-reviewed studies with defined exposure routes (inhalation/oral) and outcomes (e.g., hepatic/renal effects) (Table B-1) .

- Grey Literature : Supplement with ATSDR-vetted non-peer-reviewed studies reviewed for methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.